molecular formula C21H27N5O3 B2732019 3-isobutyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 847244-49-9

3-isobutyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Numéro de catalogue B2732019
Numéro CAS: 847244-49-9
Poids moléculaire: 397.479
Clé InChI: ZHDWUGLXSPNHPQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-isobutyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
BenchChem offers high-quality 3-isobutyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isobutyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Adenosine Receptors Affinity

Studies on pyrimido- and pyrazinoxanthines, including similar structures to the specified compound, have shown significant affinities for adenosine receptors (ARs). These findings highlight potential applications in designing AR antagonists, with implications for treating neurological conditions and exploring new therapeutic avenues. For instance, a study by Szymańska et al. (2016) on tricyclic pyrimido- and pyrazinoxanthines revealed their binding affinities and selectivity for human and rat ARs, suggesting potential applications in neuropharmacology and cardiovascular research Szymańska et al., 2016.

Analgesic and Anti-inflammatory Activities

Compounds structurally related to the one have been explored for their analgesic and anti-inflammatory properties. For example, Zygmunt et al. (2015) synthesized and evaluated a series of purin-7-yl derivatives, discovering several with significant analgesic activity. This suggests that similar compounds could be researched for pain management and anti-inflammatory purposes Zygmunt et al., 2015.

Neurodegenerative Diseases

A particular focus on neurodegenerative diseases like Parkinson's and Alzheimer's has led to the development of libraries of tetrahydropyrimido[2,1-f]purinediones. These compounds are evaluated for their interactions with adenosine receptors and monoamine oxidases, showcasing their potential in treating neurodegenerative conditions. Koch et al. (2013) highlighted compounds with dual and triple target activities, indicating their therapeutic versatility Koch et al., 2013.

Anticancer Properties

Research into substituted purine derivatives has also unveiled potential anticancer applications. For instance, Barnes et al. (2001) investigated pyrazole derivatives for their cytotoxic activity against various cancer cell lines, revealing potent inhibitory effects. This line of research suggests that compounds with similar structural motifs may hold promise in oncology Barnes et al., 2001.

Molecular Interaction Analysis

Detailed quantitative analyses of intermolecular interactions in structurally related compounds provide insights into their potential applications in material science and drug design. Shukla et al. (2020) conducted a study on 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, revealing an anisotropic distribution of interaction energies. Such investigations can inform the design of new materials with tailored properties Shukla et al., 2020.

Propriétés

IUPAC Name

9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-13(2)10-26-19(27)17-18(23(4)21(26)28)22-20-24(11-14(3)12-25(17)20)15-7-6-8-16(9-15)29-5/h6-9,13-14H,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDWUGLXSPNHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(C)C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.